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Quantitative Summary of Cardiac Safety Findings

The following table summarizes the core quantitative findings from the phase I study on ulixertinib's effect

on the QTc interval.

Parameter Cycle 1, Day 1 Cycle 1, Day 15

Heart Rate Change (mean
max Δ)

+5.6 bpm +7.0 bpm

ΔQTcSS at Cmax (ms) -0.529 ms (90% CI: -6.621, 5.562) -9.202 ms (90% CI: -22.505,
4.101)

Concentration-QTc Slope +0.53 ms per µg/mL (90% CI:
-1.343, 2.412)

+1.16 ms per µg/mL (90% CI:
-1.732, 4.042)

Effect on PR & QRS
Intervals

No meaningful effect No meaningful effect

Conclusion: The study concluded that ulixertinib, at the clinically relevant dose of 600 mg twice daily,

carries a low risk for QT/QTc prolongation or other adverse effects on electrocardiogram (ECG) parameters
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[1] [2].

Detailed Experimental Protocol

The cardiac safety data was generated using a robust, intensive ECG collection and analysis strategy

integrated into a phase I clinical trial (NCT01781429) [1] [2] [3].

1. Study Design and Population

This was a first-in-human, two-part, open-label, multicenter phase I study.
The analysis included 105 adult patients with advanced solid tumors (24 in dose-escalation,

81 in cohort-expansion).
The Recommended Phase 2 Dose (RP2D) was established as 600 mg taken orally twice
daily [2].

2. ECG and Pharmacokinetic (PK) Data Collection

ECG Recording: Continuous 12-lead ECG data was collected using digital Holter recorders

(M12R, Global Instrumentation) for 12 hours on Cycle 1 Day 1 (C1D1) and Cycle 1 Day 15
(C1D15) [2].

ECG Extraction: Triplicate standard 12-lead ECGs were extracted at pre-specified timepoints
matched with PK sampling: pre-dose (0h) and 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose [2].

PK Sampling: Time-matched blood samples were collected to determine plasma
concentrations of ulixertinib [1] [2].

Core Laboratory Analysis: All ECG data was analyzed by a central, specialized ECG core
laboratory (Bioclinica Inc.), which was blinded to the PK data to avoid bias [2].

3. Exposure-Response (ER) Modeling Analysis

Primary Analysis Method: The relationship between drug exposure (plasma concentration)
and its effect on the QTc interval was formally evaluated using a linear mixed-effects ER
model [1] [3].
QTc Metric: The study-specific corrected QT interval (QTcSS) was used as the primary

endpoint [1].
Model Output: The model produced a concentration-QTc regression slope, which estimates

the change in QTc (in milliseconds) per unit increase in drug concentration (µg/mL). A shallow,
non-significant slope indicates a low risk of QT prolongation [1] [3].

Prediction at Cmax: The model was used to predict the mean change in QTc from baseline at
the geometric mean maximum plasma concentration (Cmax) observed at the RP2D [1].
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The workflow below illustrates the integration of this methodology into the early-phase clinical trial.

Patient Dosing
(Ulixertinib 600 mg BID)

Intensive ECG Monitoring
(12-lead Holter, C1D1 & C1D15)

Time-Matched PK
Blood Sampling

Central ECG Lab Analysis
(Blinded to PK data)

Central PK Lab Analysis
(Plasma Concentration)

Exposure-Response Modeling
(Linear Mixed-Effects Model)

Cardiac Safety Conclusion
(Low QT Prolongation Risk)

Click to download full resolution via product page

Paradigm Shift in Cardiac Safety Assessment

The strategy used for ulixertinib reflects a modern regulatory-accepted approach to evaluating

proarrhythmic risk. The diagram below contrasts this with the traditional method.
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Traditional Pathway (TQT Study) Modern Pathway (ER Modeling in Early Phase)

Conducted Late in Development
(Phase II/III) Dedicated Healthy Volunteer Study Large Sample Size & Cost

(~40-200 subjects)
By-Time-Point Analysis

(Intersection-Union Test)
Paradigm Shift

ICH E14 Q&A R3 (2015)
 Preceded Integrated into Early Phase

(Phase I Oncology Trial) Uses Patient Population Smaller Sample Size & Cost
(~105 patients in ulixertinib study)

Exposure-Response Analysis
(Continuous Modeling of Full Data)

 Enables
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This modern approach offers key advantages [3]:

Earlier Insight: Identifies potential cardiac risks earlier in the drug development process.
Real-World Relevance: Uses data from the actual target patient population, who often have complex

medical backgrounds.
Resource Efficiency: Is less costly and requires fewer participants than a traditional TQT study,

while providing a more comprehensive analysis of the continuous concentration-effect relationship.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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